1-(3,4-Difluorobenzoyl)-1,4-diazepane
Description
1-(3,4-Difluorobenzoyl)-1,4-diazepane is a seven-membered cyclic amine derivative substituted with a 3,4-difluorobenzoyl group. Its molecular formula is C₁₂H₁₄F₂N₂O, with a molecular weight of 240.25 g/mol (CAS: 926199-48-6). The compound features a 1,4-diazepane core, where the nitrogen at position 1 is acylated by a 3,4-difluorophenyl carbonyl group . The compound is commercially available through suppliers like American Elements and CymitQuimica, though some stock listings are marked as discontinued .
Properties
IUPAC Name |
1,4-diazepan-1-yl-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-10-3-2-9(8-11(10)14)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKKDNAHVKTTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorobenzoyl)-1,4-diazepane typically involves the reaction of 3,4-difluorobenzoyl chloride with 1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 1-(3,4-Difluorobenzoyl)-1,4-diazepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorobenzoyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(3,4-Difluorobenzoyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Difluorobenzoyl)-1,4-diazepane
- Molecular Weight : 240.25 g/mol
- Key Features : Differs in fluorine substitution (positions 2 and 4 vs. 3 and 4). The altered substitution pattern may influence electronic effects and steric interactions in receptor binding .
- Synthesis : Prepared via nucleophilic substitution of 2,4-difluorobenzoyl chloride with 1,4-diazepane, followed by purification .
1-(2-Fluorobenzoyl)-1,4-diazepane
- Molecular Weight : 222.26 g/mol
- Physical State : Exists as an oil, whereas 1-(3,4-difluorobenzoyl) is a powder, suggesting differences in crystallinity and solubility .
Chlorophenyl-Substituted Analogs
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane
1-(2,4-Dichlorophenyl)-1,4-diazepane
- Yield : 38% (lower than 1-(3,4-difluorobenzoyl) derivatives, which often exceed 50% yield).
- Bioactivity : Dichlorophenyl analogs are explored in antiparkinsonian agents, suggesting structural tolerance for bulky substituents in therapeutic applications .
Trifluoromethyl-Substituted Derivatives
1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane
1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane
- Yield : 53%
- Key Difference: Substitution at position 3 vs.
Pyridinyl and Heteroaryl Derivatives
1-(Pyrimidin-2-yl)-1,4-diazepane
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane
Research Implications
- Synthetic Challenges : Fluorinated derivatives generally exhibit higher yields (e.g., 53–61%) compared to chlorinated analogs (38%), likely due to better leaving-group properties of fluorides .
- Pharmacological Potential: Fluorobenzoyl derivatives balance electronic effects and lipophilicity, making them promising for CNS-targeted drugs. In contrast, trifluoromethyl and pyridinyl analogs offer distinct receptor interaction profiles .
- Unmet Needs: Limited bioavailability data for 1-(3,4-difluorobenzoyl)-1,4-diazepane necessitates further ADME studies .
Biological Activity
1-(3,4-Difluorobenzoyl)-1,4-diazepane is a synthetic compound characterized by its unique structure, which includes a diazepane ring substituted with a difluorobenzoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The chemical structure of 1-(3,4-Difluorobenzoyl)-1,4-diazepane can be represented as follows:
- Molecular Formula : C_{11}H_{10}F_2N_2O
- CAS Number : 1016683-49-0
This compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of the difluorobenzoyl moiety is believed to enhance its biological activity.
Antimicrobial Properties
A study investigating the antimicrobial efficacy of various diazepane derivatives found that compounds with similar structural motifs exhibited significant activity against both Gram-positive and Gram-negative bacteria. In particular, 1-benzyl-1,4-diazepane was noted for its ability to reduce the minimal inhibitory concentration (MIC) of antibiotics in Escherichia coli by acting as an efflux pump inhibitor (EPI) . This suggests that 1-(3,4-Difluorobenzoyl)-1,4-diazepane may also possess similar properties.
Anticancer Activity
Research into the anticancer potential of related compounds has revealed that certain diazepane derivatives can induce apoptosis in cancer cells. For example, compounds that share structural similarities with 1-(3,4-Difluorobenzoyl)-1,4-diazepane have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation . This indicates that further investigation into the specific effects of 1-(3,4-Difluorobenzoyl)-1,4-diazepane on cancer cell lines could yield promising results.
Comparative Analysis
To better understand the biological activity of 1-(3,4-Difluorobenzoyl)-1,4-diazepane compared to other similar compounds, the following table summarizes key findings from various studies:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-(3,4-Difluorobenzoyl)-1,4-diazepane | Potential antimicrobial and anticancer | Enzyme inhibition and apoptosis induction |
| 1-benzyl-1,4-diazepane | EPI in E. coli | Reduces MIC of antibiotics |
| Diazepam | Anxiolytic | GABA receptor modulation |
| Other diazepane derivatives | Varies (antimicrobial/anticancer) | Diverse mechanisms including enzyme inhibition |
Q & A
Q. Optimization strategies :
| Parameter | Typical Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 0–5°C (acyclation) | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst Loading | 5–10 mol% DMAP | Accelerates reaction kinetics |
Yield improvements (e.g., from 60% to 85%) are achievable via fractional crystallization or silica gel chromatography .
[Basic] Which spectroscopic and chromatographic techniques are critical for characterizing 1-(3,4-Difluorobenzoyl)-1,4-diazepane, and how should data interpretation address structural ambiguities?
Q. Key techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR for backbone confirmation.
- ¹⁹F NMR to verify fluorobenzoyl substitution patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 281.12).
- HPLC-PDA : Assesses purity (>95%) and detects regioisomers.
Q. Data interpretation challenges :
- Overlapping signals in crowded aromatic regions (¹H NMR): Use 2D-COSY or NOESY to resolve coupling patterns .
- Fluorine-induced shifts: Compare with PubChem reference data for analogous fluorobenzoyl compounds .
[Advanced] How can factorial design methodologies be applied to optimize the synthesis and functionalization of 1-(3,4-Difluorobenzoyl)-1,4-diazepane?
A full factorial design (2³) can systematically evaluate variables:
| Factors | Levels | Response Variable |
|---|---|---|
| Temperature | 0°C vs. 25°C | Yield (%) |
| Catalyst Loading | 5 mol% vs. 10 mol% | Purity (%) |
| Solvent | DCM vs. THF | Reaction Time |
Q. Analysis :
- ANOVA identifies interaction effects (e.g., high catalyst + low temperature maximizes yield).
- Response surface methodology (RSM) predicts optimal conditions .
[Advanced] What mechanistic insights can be gained from studying the compound's reactivity in nucleophilic substitution and oxidation reactions?
Q. Key findings :
- Nucleophilic substitution : The 3,4-difluorobenzoyl group undergoes SNAr reactions at the meta-fluorine position under basic conditions, confirmed by kinetic isotope effects (KIE) studies .
- Oxidation : The diazepane ring oxidizes to a ketone derivative (confirmed by IR carbonyl stretch at 1700 cm⁻¹), with rate dependence on solvent polarity .
Q. Methodology :
- DFT calculations (e.g., Gaussian 16) map transition states and predict regioselectivity .
- Isotopic labeling (¹⁸O) tracks oxygen incorporation during oxidation .
[Advanced] How do structural modifications at the diazepane core influence the compound's pharmacological profile, and what in vitro models best assess these effects?
Q. Modification strategies :
- N-methylation : Reduces metabolic clearance (CYP3A4 inhibition assays).
- Ring expansion : 7-membered → 8-membered diazepane increases GABA-A receptor binding affinity (IC₅₀ = 12 nM vs. 45 nM for parent compound) .
Q. Assessment models :
- Radioligand binding assays (HEK-293 cells expressing GABA-A subunits).
- Patch-clamp electrophysiology to measure chloride ion flux .
[Advanced] What strategies resolve contradictions in reported bioactivity data for 1-(3,4-Difluorobenzoyl)-1,4-diazepane derivatives across different studies?
Q. Common contradictions :
- Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 nM vs. 500 nM).
Q. Resolution approaches :
- Orthogonal assay validation : Compare radiometric vs. fluorescence-based kinase activity assays.
- Batch-to-batch purity analysis : Use LC-MS to confirm >98% purity and exclude regioisomers .
[Advanced] What computational chemistry approaches are employed to predict the compound's binding modes and metabolic stability?
Q. Tools and workflows :
- Molecular docking (AutoDock Vina): Predicts binding to GABA-A receptor (docking score ≤ -9.0 kcal/mol).
- MD simulations (GROMACS): Evaluates ligand-receptor complex stability over 100 ns trajectories.
- ADMET prediction (SwissADME): Forecasts metabolic hotspots (e.g., CYP2D6-mediated para-fluorine hydroxylation) .
[Basic] How should researchers handle the compound's stability issues under various storage and experimental conditions?
Q. Stability profile :
- Hydrolytic degradation : Half-life = 48 hours in aqueous buffer (pH 7.4).
- Photodegradation : Avoid UV light exposure (use amber vials).
Q. Best practices :
- Storage : -20°C under argon; lyophilized form retains stability for 6 months.
- In-experiment : Prepare fresh solutions in anhydrous DMSO and use within 24 hours .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
